3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound characterized by its intricate structure, which includes a pyrrolidinone core, a piperidine ring, and a substituted pyrimidine moiety. This compound falls under the broader category of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound's molecular formula is , and it has a molecular weight of approximately 437.25 g/mol. Its structure is significant in the context of pharmaceutical research, particularly for developing new therapeutic agents targeting various biological pathways.
The synthesis of 3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves several key steps:
During synthesis, several by-products may form, including:
The molecular structure of 3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be described using various chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.25 g/mol |
| IUPAC Name | 3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
| InChI | InChI=1S/C16H20F3N4O2/c17... |
| InChI Key | RMLQCZPJMDBPTL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1COC2=NC=C(C=N2)Br)C3CCN(C3=O)CC(F)(F)F |
The compound can undergo various chemical reactions typical for pyrimidine derivatives:
The mechanism of action for 3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one primarily involves its interaction with specific biological targets:
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) may provide further insights into its structural characteristics.
3-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5